molecular formula C12H8F2O2 B6603395 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol CAS No. 113103-81-4

3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol

Cat. No.: B6603395
CAS No.: 113103-81-4
M. Wt: 222.19 g/mol
InChI Key: BMEHRNBOHHBRTC-UHFFFAOYSA-N
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Description

3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol is an organic compound with the molecular formula C12H8F2O2 It is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions include quinones, dihydroxy derivatives, and substituted biphenyl compounds.

Scientific Research Applications

3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol is unique due to the specific positioning of the fluorine and hydroxyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEHRNBOHHBRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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